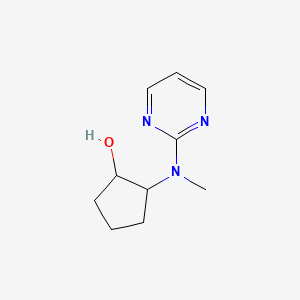

2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Aminopyrimidine derivatives, which might be structurally similar to the compound you’re asking about, have been prepared from acyclic starting materials . These compounds have been tested for their in vitro activities against certain organisms .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of these compounds can vary based on the substitutions of their amino group and of their phenyl ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include ring closure, aromatization, S-methylation, oxidation, and guanidine formation .科学的研究の応用

Synthetic Chemistry Innovations In the realm of synthetic chemistry, 2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol derivatives play a pivotal role in the creation of complex molecular structures. For instance, Quiroga et al. (2007) demonstrated a regioselective synthesis approach to generate novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. This method emphasizes a solvent-free cyclocondensation, showcasing the chemical's utility in synthesizing heterocyclic compounds with high yields and regiospecificity under environmentally friendly conditions (Quiroga et al., 2007).

Biological and Medicinal Applications From a medicinal chemistry perspective, derivatives of 2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol serve as critical intermediates or core structures in the development of potent inhibitors targeting various biological pathways. For example, Shimamura et al. (2006) identified 5-pyrimidinyl-2-aminothiazole derivatives as inhibitors of cyclin-dependent kinases (CDKs), a class of enzymes crucial for cell cycle regulation. The introduction of a methyl group on the pyrimidine ring significantly enhanced selectivity for CDK4, a key enzyme implicated in cancer progression, demonstrating the compound's potential in cancer therapeutics (Shimamura et al., 2006).

Advanced Materials and Chemical Sensors Beyond biomedical applications, the unique chemical structure of 2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol derivatives finds relevance in the development of advanced materials and sensors. For instance, the incorporation of pyrimidine derivatives into fluorescent probes, as investigated by Tinsley and Walter (2006), provides valuable tools for monitoring RNA secondary structure formation. This application highlights the potential of 2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol derivatives in biochemical research and diagnostic assays (Tinsley & Walter, 2006).

作用機序

将来の方向性

特性

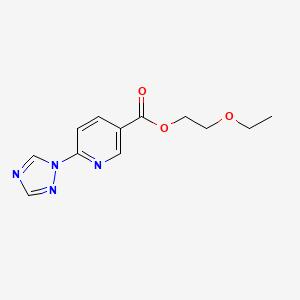

IUPAC Name |

2-[methyl(pyrimidin-2-yl)amino]cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-13(8-4-2-5-9(8)14)10-11-6-3-7-12-10/h3,6-9,14H,2,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQFMNOOFUHQKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1O)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2384030.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

![2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2384033.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2384034.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetamide;hydrochloride](/img/structure/B2384035.png)

![2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2384036.png)

![N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2384041.png)

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2384044.png)